molecular formula C9H13BN2O2 B580337 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid CAS No. 1257648-75-1

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Cat. No. B580337
M. Wt: 192.025
InChI Key: ROELQLBROWVGFW-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is a chemical compound with the molecular formula C9H13BN2O2 . It’s a type of boronic acid, which are compounds that are known for their versatility in various chemical reactions, particularly in the Suzuki coupling .


Synthesis Analysis

While specific synthesis methods for “2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” were not found, boronic acids are often synthesized through reactions involving organometallic compounds .


Molecular Structure Analysis

The molecular weight of “2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is 192.02 . The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is a pyrrolidine group, which is a five-membered ring containing four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Boronic acids, including “2-(Pyrrolidin-1-yl)pyridine-3-boronic acid”, are known to be useful in various chemical reactions. One of the most common uses is in Suzuki coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is a solid at room temperature . Its melting point is between 107-112 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Boronic acids, including derivatives like 2-(pyrrolidin-1-yl)pyridine-3-boronic acid, have garnered attention in medicinal chemistry due to their unique properties. They have been utilized as key intermediates in the synthesis of biologically active compounds. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in developing therapeutic agents (Plescia & Moitessier, 2020). Furthermore, pyrrolidine rings, as part of the structure, contribute significantly to the pharmacokinetics and pharmacodynamics of drug candidates by enhancing potency and improving 3D molecular diversity (Giovanna Li Petri et al., 2021).

Safety And Hazards

“2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROELQLBROWVGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674170
Record name [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

CAS RN

1257648-75-1
Record name [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257648-75-1
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